Diethyl 2-(azetidin-3-yl)malonate

Description

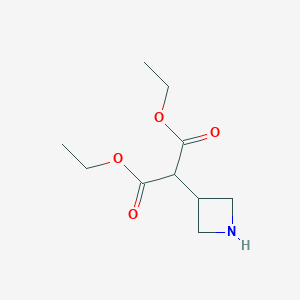

Diethyl 2-(azetidin-3-yl)malonate is a malonic acid derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the C2 position of the malonate core. Azetidine’s ring strain and basic nitrogen likely enhance reactivity compared to bulkier or less-polar substituents, making this compound valuable in medicinal chemistry and heterocyclic synthesis .

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

diethyl 2-(azetidin-3-yl)propanedioate |

InChI |

InChI=1S/C10H17NO4/c1-3-14-9(12)8(7-5-11-6-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 |

InChI Key |

QODHHXJBAOOZLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CNC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(azetidin-3-yl)malonate typically involves the alkylation of diethyl malonate with an azetidine derivative. One common method is the reaction of diethyl malonate with 3-azetidinyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(azetidin-3-yl)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the α-position of the malonate ester using alkyl halides in the presence of a base.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted azetidines.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Solvents: Ethanol, tetrahydrofuran (THF)

Catalysts: Acid catalysts for hydrolysis reactions

Major Products Formed

Alkylation: Monoalkylated or dialkylated malonates

Hydrolysis: Carboxylic acids

Decarboxylation: Substituted azetidines

Scientific Research Applications

Diethyl 2-(azetidin-3-yl)malonate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

Mechanism of Action

The mechanism of action of diethyl 2-(azetidin-3-yl)malonate involves the formation of reactive intermediates, such as enolates, which can undergo nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituents:

Impact of Substituents :

- Azetidine : The small, strained ring increases electrophilicity at the malonate core, favoring nucleophilic additions or cyclizations. Its basic nitrogen may also participate in hydrogen bonding or catalysis .

- Alkynyl/Alkenyl : These groups enable click chemistry (e.g., Huisgen cycloaddition) or polymerization reactions .

This compound (Hypothetical Route)

- Alkylation of Diethyl Malonate : Reaction with azetidin-3-yl halides under basic conditions (e.g., K₂CO₃/DMF), analogous to the synthesis of di-t-butyl 2-methyl-2-(2-nitrobenzyl)malonate .

- Multicomponent Reactions (MCRs): MCRs involving aldehydes, amines, and malonates, as seen in chromeno-pyridine malonate synthesis .

Physical and Chemical Properties

Key Observations :

- Azetidine Derivative : Higher polarity due to the N-heterocycle, likely increasing solubility in polar solvents.

- Alkynyl/Alkenyl Derivatives: Lower polarity results in compatibility with non-polar reaction media.

This compound

- Reactivity : The strained azetidine ring may undergo ring-opening reactions or act as a ligand in metal-catalyzed processes.

- Applications: Potential intermediate in β-lactam antibiotic synthesis or kinase inhibitors due to structural similarity to bioactive azetidines.

Analogs’ Reactivity

- Chromeno-pyridine Malonates: Used in heterocyclic synthesis (e.g., antitumor agents) via cycloadditions or nucleophilic substitutions .

- Pyridinylmalonates : Participate in dipolar cycloadditions with arynes to form indole-fused systems .

- Butynylmalonates : Serve as alkynylation reagents in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.